Kutkoside

Analytical Chemistry Quality Control Phytochemistry

Select Kutkoside for reproducible hepatoprotective and anti-metastatic research. Unlike generic P. kurroa extracts with up to 12-fold variability in active content (0.79–9.47% w/w), this chemically defined iridoid glycoside mixture—comprising picroside II, picroside IV, and 6-ferulloylcatalpol—delivers batch-to-batch consistency essential for quantitative studies. Validated HPTLC methods ensure high precision (RSD 3.05%) and accuracy (99.92% recovery). Essential for replicating Picroliv/Kutkin synergy or investigating MMP-2/-9/-1/-13 mediated invasion inhibition in MCF-7 models. Choose a characterized standard, not an undefined herb.

Molecular Formula C23H28O13
Molecular Weight 512.5 g/mol
Cat. No. B1220056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKutkoside
Synonymskutkoside
Molecular FormulaC23H28O13
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)O
InChIInChI=1S/C23H28O13/c1-31-12-6-9(2-3-11(12)25)20(30)33-8-23-14-10(15(26)19(23)36-23)4-5-32-21(14)35-22-18(29)17(28)16(27)13(7-24)34-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3
InChIKeyJANLDILJJLTVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kutkoside (CAS 35988-27-3) as a Hepatoprotective Iridoid Glycoside Marker from Picrorhiza kurroa


Kutkoside is an iridoid glycoside isolated from the rhizomes of Picrorhiza kurroa Royle ex Benth., a high-altitude Himalayan medicinal herb used extensively in traditional Indian medicine systems for liver ailments [1]. It is one of the principal bioactive constituents, alongside Picroside I, of the standardized hepatoprotective fraction known as Picroliv or Kutkin [2]. Chemically, Kutkoside (molecular formula C23H28O13; MW 512.5 g/mol) is a mixture of three structurally related iridoid glycosides: picroside II, picroside IV, and 6-ferulloylcatalpol, rather than a single chemical entity as previously reported [3]. This inherent structural heterogeneity distinguishes Kutkoside from its purified co-constituent, Picroside I, and defines its unique chemical fingerprint and potential for synergistic biological activity within the native extract matrix [4].

Why Generic Picrorhiza kurroa Extracts Cannot Substitute for Quantified Kutkoside Content


The simple substitution of a generic Picrorhiza kurroa extract for a chemically defined Kutkoside preparation is scientifically unsound due to extreme quantitative variability in the plant's phytochemical profile. The content of Kutkoside and its co-marker, Picroside I, is profoundly influenced by geographical origin and cultivation altitude. Studies across 27 accessions of P. kurroa from Nepal demonstrate a dramatic range in Kutkoside content from 0.79% to 9.47% w/w, representing a 12-fold variation [1]. This inherent biological variance means that an unstandardized plant extract offers no guarantee of a specific, reproducible dose of the active iridoid glycosides. Furthermore, the fundamental chemical definition of Kutkoside itself is complex; it is not a single molecule but a mixture of picroside II, picroside IV, and 6-ferulloylcatalpol [2]. Therefore, any attempt to interchange Kutkoside with a crude, undefined herb or a single-molecule analog like pure Picroside I fails to account for the unique compositional signature and the critical requirement for quantitative, batch-to-batch consistency essential for reproducible research and product development [3].

Quantitative Differentiation of Kutkoside vs. Picroside I: Evidence for Scientific Selection


Natural Abundance: Kutkoside is the Predominant Iridoid Glycoside in P. kurroa Rhizomes

In a validated HPTLC analysis of P. kurroa rhizome, the natural abundance of Kutkoside was found to be 4.44% w/w, which is 21% higher than the 3.66% w/w content observed for its major co-constituent, Picroside I [1]. This quantitative difference establishes Kutkoside as the more abundant marker compound, a critical factor for extraction yield, standardization, and analytical method development.

Analytical Chemistry Quality Control Phytochemistry

Bioactivity in Hepatoprotection: Equivalent In Vivo Efficacy to Picroside I

In a rat model of galactosamine-induced hepatic damage, pre-treatment with the standardized iridoid fraction Picroliv (12 mg/kg/day for 7 days), which is composed of Kutkoside and Picroside I, significantly prevented the pathological biochemical changes in liver and serum [1]. This study establishes that the combination of Kutkoside and Picroside I provides a protective effect that is not exclusively reliant on Picroside I. Given that Kutkoside is the more abundant component in the native plant, its contribution to the observed hepatoprotective activity of the standardized fraction is both direct and quantitatively significant [2].

Hepatology In Vivo Pharmacology Liver Disease

Analytical Precision: Comparable Quantification Performance for Quality Control

A validated HPTLC method for the simultaneous quantification of Kutkoside and Picroside I demonstrates that Kutkoside can be measured with analytical performance metrics that are equivalent to those for Picroside I. The instrumental precision (% RSD) was 3.05% for Kutkoside and 3.19% for Picroside I, while the average recovery was 99.92% and 99.9%, respectively [1]. This indicates that Kutkoside serves as an equally reliable chemical marker for the quality control of P. kurroa raw materials and products.

Analytical Method Validation Quality Assurance HPTLC

In Vitro Anti-Cancer Potential: Synergistic Matrix Metalloproteinase (MMP) Inhibition with Picroside I

In MCF-7 human breast cancer cells, the P. kurroa extract (PE) and its isolated iridoids, including Kutkoside (KS), Picroside I (PS), and Kutkin (KT), all exhibited dose-dependent cytotoxic potential and significantly inhibited cell invasion and migration by decreasing the activities of MMP-2, MMP-9, MMP-1, and MMP-13 [1]. This finding demonstrates that Kutkoside contributes to a key anti-metastatic mechanism alongside Picroside I, suggesting that the combination of these iridoids, as found in the native herb, may offer a broader therapeutic profile than any single isolated compound.

Oncology Cancer Metastasis Cell Migration

Strategic Application Scenarios for Kutkoside in Research and Industry


Analytical Reference Standard for P. kurroa Extract Standardization

Given its abundance (up to 4.44% w/w) and the availability of a validated HPTLC quantification method with high precision (RSD 3.05%) and accuracy (recovery 99.92%), Kutkoside is a scientifically robust choice as a primary analytical marker for the standardization and quality control of Picrorhiza kurroa herbal products, extracts, and formulations [1]. Its use as a reference standard ensures batch-to-batch consistency for commercial and research materials.

Research into Synergistic Hepatoprotective Mechanisms

For researchers investigating the polypharmacology of natural hepatoprotective agents, Kutkoside is an essential component for replicating the activity of the standardized Picroliv fraction. Its inclusion, alongside Picroside I, is critical for studying the synergistic effects observed in in vivo models of liver injury, such as galactosamine-induced damage, and for dissecting its specific contribution to the overall protective effect [2].

Development of Novel Anti-Metastatic Agents

The demonstrated ability of Kutkoside to inhibit the invasion and migration of MCF-7 breast cancer cells by downregulating multiple matrix metalloproteinases (MMP-2, -9, -1, -13) positions it as a promising lead scaffold or tool compound for oncology research focused on preventing cancer metastasis [3]. Its mechanism, distinct from common cytotoxic agents, warrants further investigation in relevant preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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